REACTION_CXSMILES
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[Na+].[I-:2].CNCCNC.Br[C:10]1[CH:22]=[CH:21][C:13]2[S:14][C:15]([C:17]([O:19][CH3:20])=[O:18])=[CH:16][C:12]=2[CH:11]=1>O1CCOCC1.[Cu]I>[I:2][C:10]1[CH:22]=[CH:21][C:13]2[S:14][C:15]([C:17]([O:19][CH3:20])=[O:18])=[CH:16][C:12]=2[CH:11]=1 |f:0.1|
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Name
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|
Quantity
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5.53 g
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Type
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reactant
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Smiles
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[Na+].[I-]
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Name
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|
Quantity
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0.39 mL
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Type
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reactant
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Smiles
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CNCCNC
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC1=CC2=C(SC(=C2)C(=O)OC)C=C1
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Name
|
|
Quantity
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18 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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CuI
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Quantity
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0.35 g
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Type
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catalyst
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Smiles
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[Cu]I
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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after rinsing again with argon the reaction mixture
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Type
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TEMPERATURE
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Details
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was heated overnight to 110° C
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
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exhaustively extracted with EtOAc
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Type
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WASH
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Details
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the combined organic phases were twice washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
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Details
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the residue was triturated with DIPE and MTBE, suction
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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dried in the air
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Type
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CUSTOM
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Details
|
6.4 minutes (method B)
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Duration
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6.4 min
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Name
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|
Type
|
|
Smiles
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IC1=CC2=C(SC(=C2)C(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |